4-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Descripción
4-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidine ring and a brominated benzene sulfonamide moiety.
Propiedades
IUPAC Name |
4-bromo-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2S/c22-17-6-10-19(11-7-17)29(27,28)25-18-8-4-16(5-9-18)20-12-13-21(24-23-20)26-14-2-1-3-15-26/h4-13,25H,1-3,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMIEGVXQUNDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
The biological activity of 4-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide primarily arises from its interaction with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The piperidine moiety enhances the compound’s binding affinity and selectivity for these targets, which may include various enzymes and receptors involved in disease pathways.
Potential Targets
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptors : It may interact with G-protein coupled receptors (GPCRs), influencing signaling cascades.
- Ion Channels : The compound could affect calcium channels, impacting vascular tone and cardiac function.
Medicinal Chemistry Applications
The compound's unique structural features make it a valuable scaffold for the development of new pharmaceuticals. Its applications include:
- Antitumor Agents : Similar compounds have shown promise as selective inhibitors of protein kinase B (Akt), which is implicated in cancer cell survival and proliferation.
- Antimicrobial Activity : Sulfonamide derivatives are known for their antibacterial properties, making this compound a candidate for further exploration in treating infections.
Synthesis and Optimization
The synthesis of 4-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps starting from commercially available starting materials. A common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 | Formation of aryl halide using bromination. |
| Step 2 | Coupling with piperidinyl-pyridazine derivative. |
| Step 3 | Sulfonation to introduce the sulfonamide group. |
Case Study 1: Antitumor Activity
In a study exploring the antitumor effects of sulfonamide derivatives, compounds similar to 4-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-y]phenyl}benzene-1-sulfonamide were tested for their ability to inhibit cancer cell proliferation. Results indicated that these compounds could effectively reduce tumor growth in vitro by targeting specific signaling pathways involved in cell cycle regulation.
Case Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of sulfonamide compounds against various bacterial strains. The findings revealed that derivatives of this compound exhibited significant inhibitory effects on gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s pyridazine-piperidine scaffold distinguishes it from other sulfonamide derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
*Molecular formula estimated based on structure.
Key Observations :
- Heterocycle Variation : The pyridazine core in the target compound and G620-0599 contrasts with pyrimidine or pyrazolo-pyrimidine in others. Pyridazine’s electron-deficient nature may enhance binding to polar enzyme pockets compared to pyrimidine .
- Butoxy in G620-0599 increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to bromo . Morpholine vs.
Physicochemical Properties
- Melting Points : The patent compound (Example 53) has a melting point of 175–178°C, while brominated analogs like the target compound may exhibit higher thermal stability due to halogen interactions .
- Solubility : Bromo and methoxy substituents (e.g., ) likely reduce solubility compared to butoxy or morpholine-containing analogs .
Actividad Biológica
4-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H19BrN4O3S, with a molecular weight of 475.4 g/mol. Its structure includes a sulfonamide group, which is known for its role in inhibiting bacterial growth and modulating various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C20H19BrN4O3S |
| Molecular Weight | 475.4 g/mol |
| IUPAC Name | 4-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
| Purity | Typically 95% |
The biological activity of 4-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Dihydropteroate Synthase : Like other sulfonamides, this compound may inhibit dihydropteroate synthase, an enzyme critical in folate biosynthesis in bacteria. This inhibition can lead to antimicrobial effects against susceptible strains .
- Kinase Inhibition : Preliminary studies suggest that the compound may interact with various kinases, potentially influencing cell signaling pathways involved in cancer proliferation and survival .
- Modulation of Drug Resistance : The compound has been investigated for its ability to reverse multidrug resistance (MDR) by blocking efflux pumps in cancer cells, enhancing the efficacy of other chemotherapeutic agents .
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to 4-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent studies have focused on the anticancer potential of this compound. For instance:
- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines through apoptosis induction and cell cycle arrest .
Drug Interaction Profiles
The compound's ability to interact with other drugs has been explored, particularly concerning its role as a MDR reverser. It has shown promise in enhancing the efficacy of conventional chemotherapeutics by mitigating resistance mechanisms .
Q & A
Q. Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency vs. THF. DMF may increase Pd catalyst activity .
- Catalyst Loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% with added ligands (e.g., SPhos) to minimize cost and byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C, improving yield by 15–20% .
Data-Driven Approach : Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Q. Methodological Answer :
- Assay Standardization : Control variables like bacterial strain (e.g., E. coli DHPS vs. S. aureus), pH (6.5–7.5), and ATP concentration .
- Structural Analogs : Compare with 4-chloro and 4-ethoxy derivatives to isolate bromo-substituent effects. Bromine’s electronegativity may reduce membrane permeability vs. chloro analogs .
- Metabolic Stability Testing : Use liver microsomes to assess if contradictory in vivo results stem from rapid Phase I metabolism .
Advanced: What structure-activity relationships (SARs) are critical for enhancing potency?
Q. Methodological Answer :
- Piperidine Substitution : Replace piperidine with morpholine (as in ) to improve water solubility (logP reduction by ~0.5) but may lower DHPS affinity .
- Bromo Position : Para-bromo on benzene enhances steric hindrance, reducing off-target binding vs. meta-substituted analogs .
- Pyridazine Modifications : Adding electron-withdrawing groups (e.g., -CF₃) at position 6 increases kinase inhibition (e.g., IC₅₀ = 0.8 µM vs. 5.2 µM for parent compound) .
Advanced: Which analytical methods best address purity challenges in final products?
Q. Methodological Answer :
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities <0.1%. Retention time ~8.2 minutes .
- Elemental Analysis : Confirm Br content (theoretical ~16.8%) to identify des-bromo byproducts .
- DSC/TGA : Monitor decomposition temperatures (>200°C indicates stability for formulation) .
Advanced: What mechanisms explain its dual activity as an antimicrobial and potential anticancer agent?
Q. Methodological Answer :
- Dual Targeting : Sulfonamide inhibits DHPS (antibacterial), while the pyridazine-piperidine scaffold binds ATP pockets in kinases (e.g., EGFR-TK, IC₅₀ = 3.4 µM) .
- TRPM8 Antagonism : Piperidine’s basic nitrogen may block cold-sensing ion channels, reducing cancer cell proliferation (e.g., IC₅₀ = 12 µM in prostate cancer lines) .
Validation : siRNA knockdown of TRPM8 in PC3 cells reduces compound efficacy by 60% .
Advanced: How can solubility limitations be overcome for in vivo studies?
Q. Methodological Answer :
- Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for IP administration .
- Prodrug Design : Esterify the sulfonamide (-SO₂NHCOOEt) to increase logP by 1.2 units, enabling oral bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size) to enhance aqueous dispersion 5-fold .
Advanced: How does computational modeling predict target interactions?
Q. Methodological Answer :
- Molecular Docking (AutoDock Vina) : Pyridazine forms H-bonds with DHPS Arg⁶³, while bromo-benzene occupies a hydrophobic pocket (binding energy ≈ -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Piperidine flexibility allows induced-fit binding to TRPM8 (RMSD < 2.0 Å over 100 ns) .
Validation : Overlay docking results with X-ray crystallography of DHPS co-crystals (PDB: 3TYE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
